molecular formula C10H15ClN2 B1284586 (2-Amino-6-chlorophenyl)diethylamine CAS No. 926232-19-1

(2-Amino-6-chlorophenyl)diethylamine

Cat. No.: B1284586
CAS No.: 926232-19-1
M. Wt: 198.69 g/mol
InChI Key: FPHDPCSPKJQTGZ-UHFFFAOYSA-N
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Description

(2-Amino-6-chlorophenyl)diethylamine is an organic compound with the molecular formula C10H15ClN2 It is a derivative of aniline, where the amino group is substituted at the second position and a chlorine atom is substituted at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-chlorophenyl)diethylamine typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-6-nitroaniline.

    Reduction: The nitro group in 2-chloro-6-nitroaniline is reduced to an amino group, yielding 2-chloro-6-aminoaniline.

    Alkylation: The final step involves the alkylation of 2-chloro-6-aminoaniline with diethylamine under suitable conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-chlorophenyl)diethylamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines or other reduced forms.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

(2-Amino-6-chlorophenyl)diethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-6-chlorophenyl)diethylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chlorobenzylamine: Similar structure but with a benzyl group instead of diethylamine.

    2-Amino-6-chlorophenol: Similar structure but with a hydroxyl group instead of diethylamine.

    2-Amino-6-chlorotoluene: Similar structure but with a methyl group instead of diethylamine.

Uniqueness

(2-Amino-6-chlorophenyl)diethylamine is unique due to the presence of the diethylamine group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-2-N,2-N-diethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-3-13(4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHDPCSPKJQTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588281
Record name 3-Chloro-N~2~,N~2~-diethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926232-19-1
Record name 3-Chloro-N~2~,N~2~-diethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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